N-Acetyl-D-glucosamine-13C2,15N
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C2,15N involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. This process typically starts with the precursor molecules labeled with 13C and 15N isotopes. The synthetic route involves several steps, including the protection of functional groups, selective labeling, and deprotection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glucosamine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction reduces carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of functional groups with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-Acetyl-D-glucosaminic acid-13C2,15N, while reduction can produce this compound alcohol .
Scientific Research Applications
N-Acetyl-D-glucosamine-13C2,15N is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism
Biology: Employed in studies of glycosylation processes and the role of N-Acetyl-D-glucosamine in cellular functions
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of N-Acetyl-D-glucosamine-13C2,15N involves its incorporation into biological molecules and pathways. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. This compound targets specific enzymes and proteins involved in glycosylation and metabolic processes .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine-13C2,15N is unique due to its stable isotopic labels, which distinguish it from other similar compounds. Some similar compounds include:
N-Acetyl-D-glucosamine: The unlabeled version of the compound.
N-Acetyl-D-glucosamine-13C8,15N: Another labeled derivative with more extensive isotopic labeling
N-[1,2-13C2]Acetyl-D-[UL-13C6,15N]glucosamine:
These compounds share similar chemical structures but differ in the extent and type of isotopic labeling, which affects their applications and usefulness in research .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,4+1,9+1 |
InChI Key |
MBLBDJOUHNCFQT-LUDCEGFUSA-N |
Isomeric SMILES |
[13CH3][13C](=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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